N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry due to their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by methylation to introduce the methyl group at the 1-position of the pyrazole ring. The sulfonamide group is then attached using a sulfonamide coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophilic substitution reactions with appropriate nucleophiles.
Major Products Formed:
Sulfonyl chlorides from oxidation.
Pyrazoline derivatives from reduction.
Various substituted benzene derivatives from substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibacterial and antifungal drugs.
Industry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of bacterial enzymes, specifically those involved in the synthesis of folic acid. By binding to these enzymes, the compound prevents bacteria from producing essential components for their growth and replication.
Molecular Targets and Pathways:
Targets bacterial dihydropteroate synthase and dihydrofolate reductase enzymes.
Inhibits the folate synthesis pathway, crucial for bacterial survival.
Comparison with Similar Compounds
Sulfonamide antibiotics: Such as sulfamethoxazole and sulfisoxazole.
Pyrazole derivatives: Such as 1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-19-14(10-3-4-10)7-11(18-19)9-17-23(20,21)12-5-6-15(22-2)13(16)8-12/h5-8,10,17H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMQPYIEGPJEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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